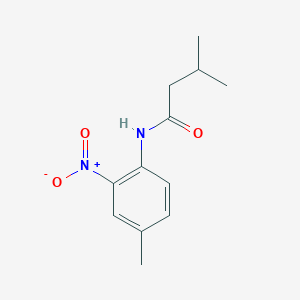
3-methyl-N-(4-methyl-2-nitrophenyl)butanamide
Overview
Description
3-methyl-N-(4-methyl-2-nitrophenyl)butanamide, also known as MNB, is an organic compound that belongs to the family of amides. It is a yellow crystalline powder that has been extensively studied for its potential applications in scientific research. MNB is synthesized through a multi-step process that involves the use of various reagents and catalysts.
Mechanism of Action
The mechanism of action of 3-methyl-N-(4-methyl-2-nitrophenyl)butanamide is not fully understood. However, it is believed that this compound exerts its antimicrobial, antiviral, and anticancer properties by inhibiting the activity of certain enzymes and proteins. This compound has also been shown to bind to metal ions, which may play a role in its fluorescent properties.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and viruses, as well as certain cancer cells. This compound has also been shown to have antioxidant properties, which may be beneficial for the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-methyl-N-(4-methyl-2-nitrophenyl)butanamide in lab experiments is its versatility. This compound can be used in a wide range of applications, including as a fluorescent probe, a ligand for metal complexes, and a precursor for the synthesis of other organic compounds. However, one of the main limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic to certain cells and organisms, which may limit its use in certain applications.
Future Directions
There are many potential future directions for 3-methyl-N-(4-methyl-2-nitrophenyl)butanamide research. One area of research could focus on the development of new synthetic routes for the production of this compound. Another area of research could focus on the optimization of this compound's properties for specific applications, such as its fluorescent properties for the detection of metal ions. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Scientific Research Applications
3-methyl-N-(4-methyl-2-nitrophenyl)butanamide has been extensively studied for its potential applications in scientific research. It has been shown to have antimicrobial, antiviral, and anticancer properties. This compound has also been used as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of metal complexes. In addition, this compound has been used as a precursor for the synthesis of other organic compounds.
properties
IUPAC Name |
3-methyl-N-(4-methyl-2-nitrophenyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-8(2)6-12(15)13-10-5-4-9(3)7-11(10)14(16)17/h4-5,7-8H,6H2,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOEYYIUAGUMBDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC(C)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[4-(diphenylacetyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide](/img/structure/B3980772.png)

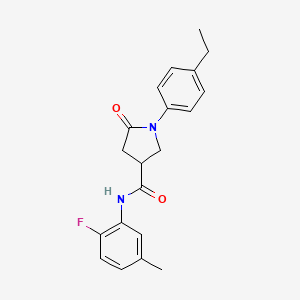

![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B3980797.png)
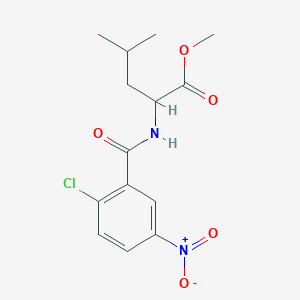
![2-[(6-methoxy-2H-chromen-3-yl)methyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3980813.png)
![N-cyclopropyl-2-nitro-5-[4-(2-thienylcarbonyl)-1-piperazinyl]aniline](/img/structure/B3980827.png)
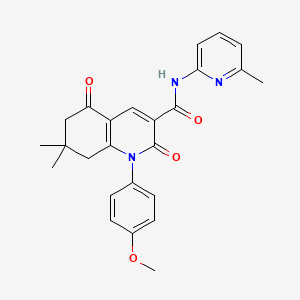
![2-{1-[1-(2,3-dihydro-1H-inden-2-ylcarbonyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}propan-2-ol](/img/structure/B3980837.png)
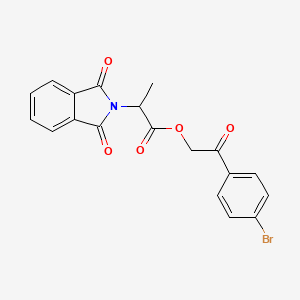
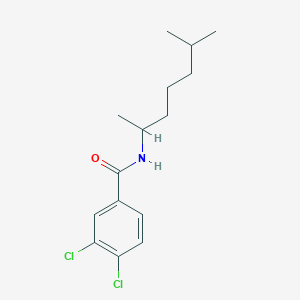
![2,6-di-tert-butyl-4-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B3980873.png)
![N~2~-(4-ethoxyphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3980875.png)